Glidobactin G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

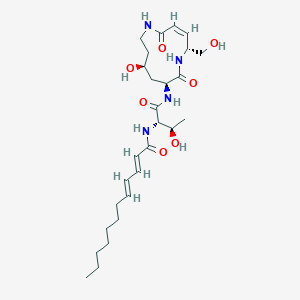

Glidobactin G is a natural product found in Polyangium with data available.

Aplicaciones Científicas De Investigación

Introduction to Glidobactin G

This compound is a member of the glidobactin family, which consists of natural products known for their significant biological activities, particularly as proteasome inhibitors. This compound is derived from the biosynthetic pathways of certain bacteria, notably those in the Photorhabdus genus. The applications of this compound extend into various fields, including medicinal chemistry and biochemistry, primarily due to its potential as an anticancer agent.

Anticancer Drug Development

This compound has garnered attention for its role as a potent proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy, particularly for treating multiple myeloma and other malignancies. The mechanism involves the disruption of protein degradation pathways, leading to the accumulation of pro-apoptotic factors that induce cancer cell death. Studies have shown that glidobactin-like compounds exhibit IC50 values lower than 20 nM against the eukaryotic 20S proteasome core particle, indicating strong inhibitory effects .

Biocatalysis in Organic Synthesis

The enzyme GlbB, identified from the glidobactin biosynthetic gene cluster, has been characterized as a lysine 4-hydroxylase. This enzyme demonstrates selective hydroxylation capabilities that can be harnessed for synthesizing complex bioactive molecules. The ability to catalyze the hydroxylation of L-lysine with high turnover numbers suggests its utility in producing key dipeptide fragments relevant to glidobactin synthesis and other natural products . This biocatalytic approach can streamline the synthesis of pharmaceutical compounds by reducing the need for harsh chemical reagents.

Genome Mining and Discovery of Novel Compounds

Recent advancements in genome mining techniques have revealed potential biosynthetic gene clusters related to glidobactin and its analogs. By activating silent gene clusters in Photorhabdus species, researchers can explore new compounds with bioactive properties. This method not only aids in discovering novel proteasome inhibitors but also enhances our understanding of microbial secondary metabolite production . The identification of unique non-ribosomal peptide synthetase clusters opens avenues for developing new antibiotics and anticancer agents.

Structural Biology and Mechanistic Studies

The structural analysis of glidobactin-like compounds provides insights into their interaction with biological targets such as the proteasome. Crystal structure studies have indicated that modifications in the aliphatic tail and degree of unsaturation are critical for bioactivity . Understanding these structural nuances allows for rational drug design, where modifications can be made to improve efficacy and reduce side effects.

Case Study 1: Proteasome Inhibition in Cancer Therapy

A study investigated the effects of glidobactin-like compounds on multiple myeloma cells. The results demonstrated that these compounds effectively induced apoptosis through proteasome inhibition, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 2: Biocatalytic Applications

In another study, researchers employed GlbB to hydroxylate L-lysine under mild conditions, yielding high purity products suitable for pharmaceutical applications. This approach showcased how enzyme catalysis could replace traditional chemical synthesis methods, leading to more sustainable practices in drug manufacturing .

Propiedades

Número CAS |

119259-71-1 |

|---|---|

Fórmula molecular |

C27H44N4O7 |

Peso molecular |

536.7 g/mol |

Nombre IUPAC |

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5R,8S,10S)-10-hydroxy-5-(hydroxymethyl)-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |

InChI |

InChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25+/m1/s1 |

Clave InChI |

IHONJNBUCZLUOS-FIGNABQDSA-N |

SMILES |

CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |

SMILES isomérico |

CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)CO)O |

SMILES canónico |

CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |

Sinónimos |

glidobactin G |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.